

A Comprehensive Technical Guide to 5-Bromo-8-Methoxyquinoline: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **5-Bromo-8-methoxyquinoline**

Cat. No.: **B186703**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **5-bromo-8-methoxyquinoline**, a key intermediate in organic and medicinal chemistry. This document consolidates available data on its fundamental characteristics, outlines experimental protocols for its synthesis, and explores its applications in research and development.

Core Physical and Chemical Properties

5-bromo-8-methoxyquinoline is a solid at room temperature, with its appearance described as a brown solid or a colorless oil.^{[1][2]} It is recognized as an important intermediate for organic chemical synthesis.^[3] The core physical and chemical identifiers for this compound are summarized below for easy reference.

| Property | Value | Source(s) |
|-------------------|--|---|
| Molecular Formula | $C_{10}H_8BrNO$ | [3] |
| Molecular Weight | 238.08 g/mol | [3] |
| CAS Number | 10522-47-1 | [3] |
| Melting Point | 80-82 °C | [1] [3] |
| Appearance | Brown solid / Colorless oil | [1] [2] |
| Solubility | Slightly soluble in water. Soluble in organic solvents. | [3] [4] |
| Purity | Typically ≥96% | [3] [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **5-bromo-8-methoxyquinoline**. The following tables summarize the key spectral data.

1H NMR Spectroscopic Data (400 MHz, $CDCl_3$)

| Chemical Shift (δ /ppm) | Multiplicity | Coupling Constant (J /Hz) | Assignment | Source(s) |
|------------------------------------|--------------|--|------------|---|
| 8.89-8.91 / 8.95 | dd | $J_{23}= 4.0, J_{24}= 1.2$ $/ J = 4.2, 1.6$ | H-2 | [1] [2] |
| 8.43 / 8.50 | dd | $J_{43}= 8.4, J_{42}= 1.6$ $/ J = 8.6, 1.6$ | H-4 | [1] [2] |
| 7.66 / 7.73 | d | $J_{67}= 8.4 / J = 8.4$ | H-6 | [1] [2] |
| 7.49 / 7.55 | dd | $J_{32}= 4.0, J_{34}= 8.4$ $/ J = 8.5, 4.2$ | H-3 | [1] [2] |
| 6.87 / 6.94 | d | $J_{76}= 8.4 / J = 8.4$ | H-7 | [1] [2] |
| 4.04 / 4.09 | s | - | $-OCH_3$ | [1] [2] |

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ /ppm) | Assignment | Source(s) |
|---------------------------------|-------------------|---|
| 152.2 / 155.35 | C-8 | [1] [2] |
| 149.7 / 149.88 | C-2 | [1] [2] |
| 140.8 / 140.94 | C-8a | [1] [2] |
| 135.5 / 135.76 | C-4 | [1] [2] |
| 130.0 / 130.23 | C-6 | [1] [2] |
| 128.1 / 128.34 | C-4a | [1] [2] |
| 122.8 / 122.93 | C-3 | [1] [2] |
| 111.8 / 112.02 | C-5 | [1] [2] |
| 108.1 / 108.29 | C-7 | [1] [2] |
| 56.2 / 56.33 | -OCH ₃ | [1] [2] |

Infrared (IR) Spectroscopic Data

| Wavenumber (ν /cm ⁻¹) | Assignment | Source(s) |
|--|----------------------|---------------------|
| 2915, 2848 | C-H stretch | [1] |
| 1600, 1588, 1500 | Aromatic C=C stretch | [1] |
| 1460 | C-H bend | [1] |
| 1352, 1300 | C-O stretch | [1] |

Experimental Protocols

A documented synthesis of **5-bromo-8-methoxyquinoline** provides a procedural basis for its preparation.[\[1\]](#)[\[6\]](#)

Synthesis of **5-Bromo-8-methoxyquinoline**

- Materials:

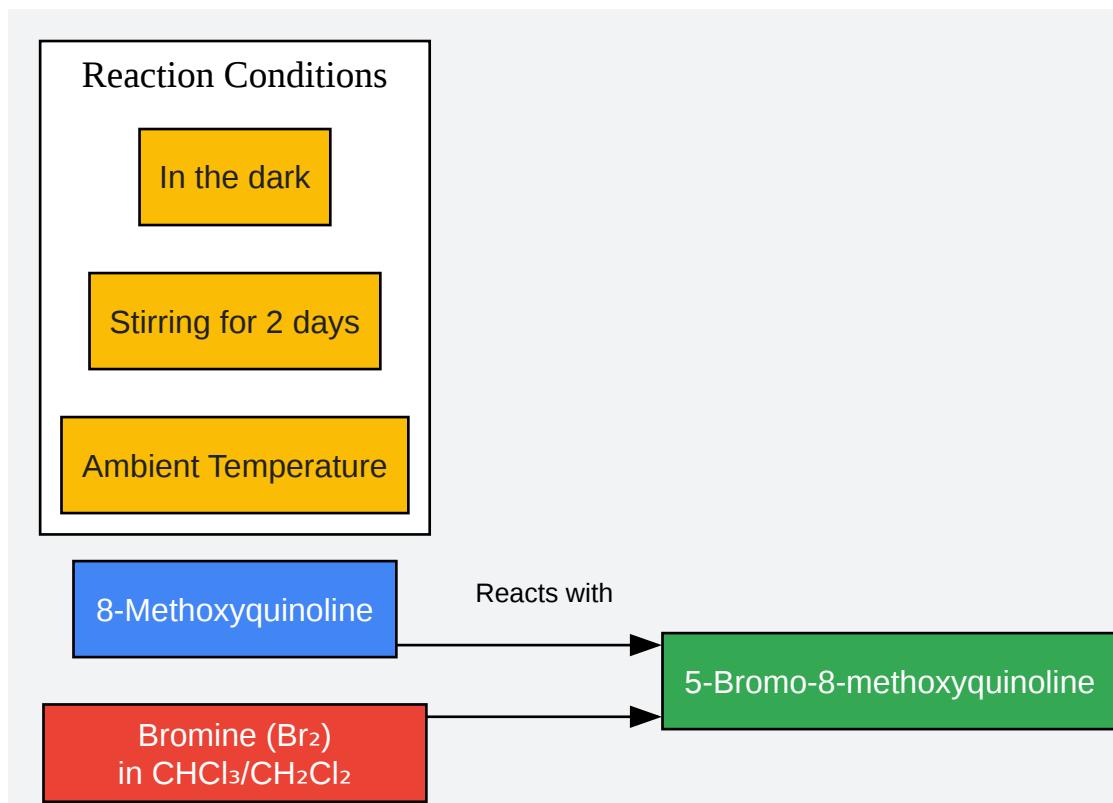
- 8-methoxyquinoline
- Bromine
- Chloroform (CHCl_3)
- Dichloromethane (CH_2Cl_2)
- 5% Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate (AcOEt)
- Hexane

- Procedure:

- A solution of bromine (1.1 equivalents) in CHCl_3 is added dropwise to a solution of 8-methoxyquinoline (1 equivalent) in distilled CH_2Cl_2 over 10 minutes in the dark at ambient temperature.[1][6]
- The reaction mixture is stirred for 2 days, with the progress monitored by Thin Layer Chromatography (TLC).[1][6]
- Upon completion, the organic layer is washed three times with a 5% NaHCO_3 solution, dried over anhydrous Na_2SO_4 , and concentrated under reduced pressure.[1][6]
- The crude product is purified by column chromatography on a short alumina column, eluting with a 1:3 mixture of ethyl acetate and hexane to yield the final product.[1][6]

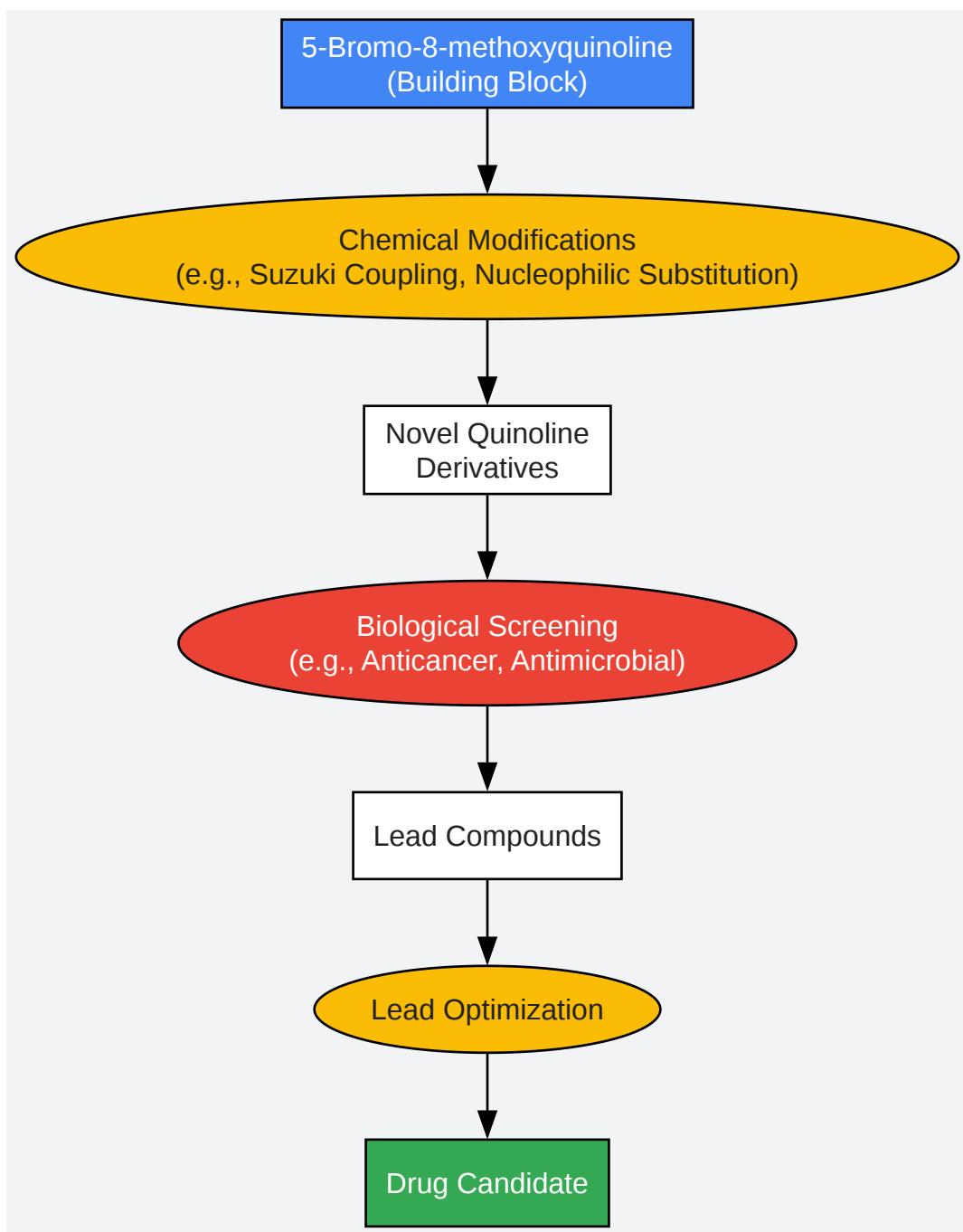
Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of **5-bromo-8-methoxyquinoline** and its role as a precursor in the development of more complex molecules.



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Synthesis of **5-bromo-8-methoxyquinoline**.



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Role in Drug Development.

Chemical Reactivity and Stability

5-bromo-8-methoxyquinoline is noted to be air-sensitive and incompatible with oxidizing agents and heat.^[3] The bromine atom on the quinoline ring is active and can participate in nucleophilic substitution reactions, allowing for the creation of new derivatives.^[4] The methoxy

group is an electron-donating group, which can influence the reactivity of the quinoline ring system.[4]

Applications in Research and Development

5-bromo-8-methoxyquinoline serves as a crucial intermediate in the synthesis of more complex organic molecules.[3] Its derivatives are of significant interest in medicinal chemistry due to the wide range of biological activities associated with the quinoline scaffold, including antimicrobial and anticancer properties.[1][7] For instance, brominated quinoline derivatives have been investigated for their potential as anticancer agents.[7][8] The ability to functionalize the 5-position through reactions like the Suzuki-Miyaura cross-coupling makes it a versatile building block for creating libraries of novel compounds for drug discovery.[9]

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